

IUPAC name for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Cat. No.: B2744807

[Get Quote](#)

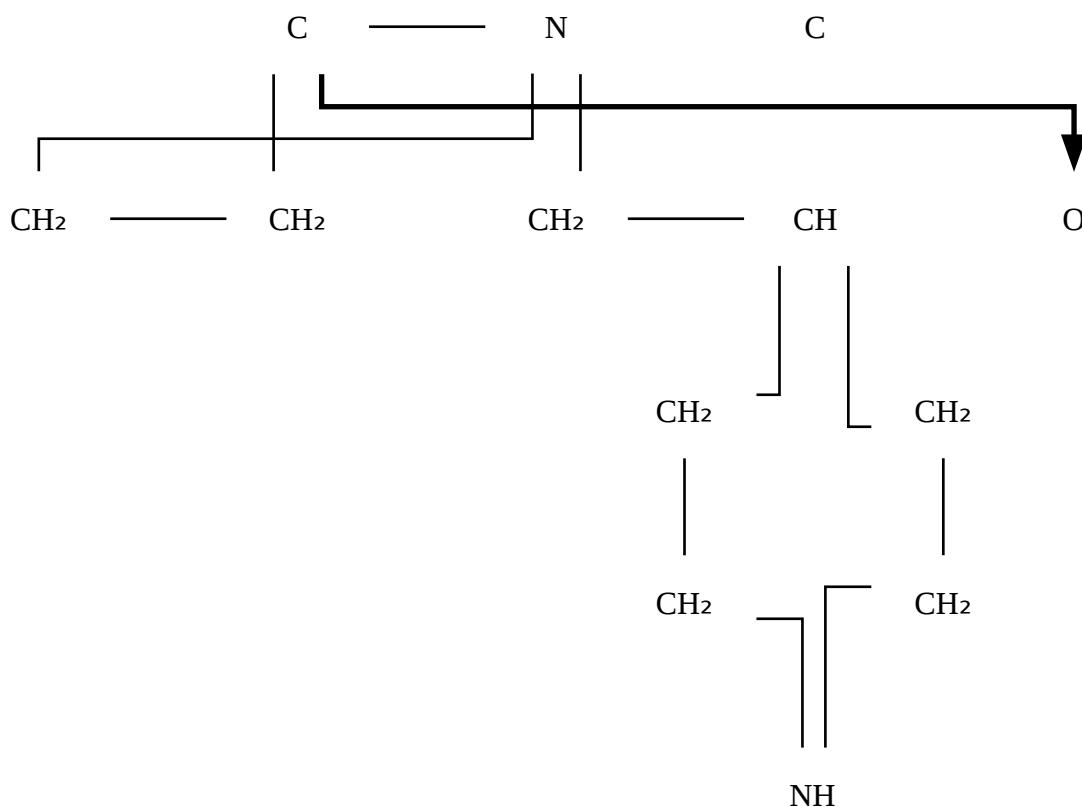
An In-depth Technical Guide to **1-(Piperidin-4-ylmethyl)pyrrolidin-2-one**

Abstract

This technical guide provides a comprehensive scientific overview of **1-(Piperidin-4-ylmethyl)pyrrolidin-2-one**, a heterocyclic compound incorporating two key pharmacophores: the pyrrolidinone and piperidine rings. These structural motifs are prevalent in a wide array of biologically active molecules and FDA-approved drugs, underscoring their significance in medicinal chemistry.^{[1][2]} This document details the molecule's fundamental properties, outlines a robust and validated synthetic protocol, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential applications as a versatile building block in modern drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. This section provides the core identification and predicted physicochemical data for **1-(Piperidin-4-ylmethyl)pyrrolidin-2-one**.


Chemical Identifiers

The following table summarizes the key identifiers for the title compound.

Identifier	Value	Source
IUPAC Name	1-(piperidin-4-ylmethyl)pyrrolidin-2-one	[3]
Alternate Name	1-(4-Piperidinylmethyl)-2-pyrrolidinone	[3] [4]
CAS Number	139726-90-2	[3] [4]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O	[3] [4]
Molecular Weight	182.27 g/mol	[3]
InChI Key	NDYUYNKSORUJAS-UHFFFAOYSA-N	[3]

Chemical Structure

The structure consists of a 2-pyrrolidinone ring N-substituted with a piperidin-4-ylmethyl group. The saturated, sp³-rich nature of this molecule provides a three-dimensional architecture that is highly desirable in modern drug design for exploring complex protein binding pockets.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Chemical structure of **1-(piperidin-4-ylmethyl)pyrrolidin-2-one**.

Synthesis and Purification

The synthesis of N-substituted pyrrolidinones is a well-established field in organic chemistry.[\[5\]](#) [\[6\]](#) The most direct and reliable method for preparing the title compound is through the base-mediated N-alkylation of 2-pyrrolidinone.

Rationale for Synthetic Strategy

Causality Behind Experimental Choices: The nitrogen atom of the 2-pyrrolidinone lactam is weakly acidic due to the resonance-withdrawing effect of the adjacent carbonyl group. This allows for its deprotonation by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This salt is a potent nucleophile that readily undergoes an S_N2 reaction with a suitable electrophile. For this synthesis, a piperidine derivative with a leaving group on the exocyclic methylene carbon, such as N-Boc-4-(chloromethyl)piperidine, is the ideal

electrophile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent self-alkylation or other side reactions. The final deprotection step under acidic conditions yields the target compound.

Experimental Protocol: Two-Step N-Alkylation and Deprotection

This protocol is a self-validating system, incorporating purification and a final deprotection step to ensure high purity of the final product.

Step 1: N-Alkylation

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL/mmol of pyrrolidinone).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes.
- Anion Formation: Add 2-pyrrolidinone (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Alkylation: Cool the mixture back to 0 °C and add a solution of N-Boc-4-(chloromethyl)piperidine (1.1 equivalents) in dry DMF dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column

chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield **N-Boc-1-(piperidin-4-ylmethyl)pyrrolidin-2-one**.

Step 2: Boc Deprotection

- Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM, 10 mL/mmol).
- Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
- Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.
- Final Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, **1-(Piperidin-4-ylmethyl)pyrrolidin-2-one**.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation. While experimental data for this specific molecule is not widely published, the following section details the expected analytical signatures based on established principles of spectroscopy for its constituent functional groups.

Expected Spectroscopic Data

The following table summarizes the predicted data from key spectroscopic techniques.

Technique	Feature	Expected Observation
¹ H NMR	Pyrrolidinone CH ₂ -C=O	Triplet, ~2.3-2.5 ppm
Pyrrolidinone CH ₂ -CH ₂ -N	Quintet, ~2.0-2.2 ppm	
Pyrrolidinone CH ₂ -N	Triplet, ~3.3-3.5 ppm	
Bridge -N-CH ₂ -	Doublet, ~3.1-3.3 ppm	
Piperidine CH (position 4)	Multiplet, ~1.7-1.9 ppm	
Piperidine CH ₂ (axial, pos 2,6)	Multiplet, ~2.5-2.7 ppm	
Piperidine CH ₂ (equatorial, pos 2,6)	Multiplet, ~3.0-3.2 ppm	
Piperidine CH ₂ (axial, pos 3,5)	Multiplet, ~1.2-1.4 ppm	
Piperidine CH ₂ (equatorial, pos 3,5)	Multiplet, ~1.6-1.8 ppm	
Piperidine NH	Broad singlet, variable	
¹³ C NMR	C=O (Amide)	~175 ppm
Pyrrolidinone C-N	~48 ppm	
Pyrrolidinone C-C=O	~31 ppm	
Pyrrolidinone C-CH ₂ -N	~18 ppm	
Bridge -N-CH ₂ -	~50 ppm	
Piperidine C-N (pos 2,6)	~46 ppm	
Piperidine C (pos 4)	~35 ppm	
Piperidine C (pos 3,5)	~30 ppm	
IR Spectroscopy	Amide C=O Stretch	Strong, sharp absorption at ~1680-1695 cm ⁻¹
C-N Stretch	Medium absorption at ~1250-1350 cm ⁻¹	

N-H Stretch (Piperidine)	Medium, broad absorption at ~3300-3400 cm ⁻¹	
Mass Spec (ESI+)	[M+H] ⁺ (Molecular Ion)	m/z = 183.1497

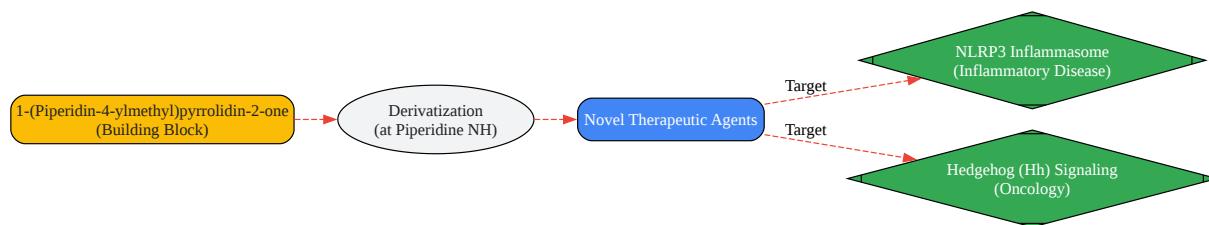
Biological Relevance and Potential Applications

While **1-(Piperidin-4-ylmethyl)pyrrolidin-2-one** may not be an active pharmaceutical ingredient itself, its structure represents a valuable starting point for the development of more complex and potent therapeutic agents. The combination of the pyrrolidinone core, known for its role in nootropics, and the piperidine ring, a cornerstone of CNS-active and other drugs, makes this a molecule of significant interest.[\[5\]](#)[\[7\]](#)

Potential as a Fragment and Building Block

This molecule serves as an excellent fragment or building block in drug discovery campaigns for several reasons:

- Vectorial Exit: The secondary amine of the piperidine ring provides a reactive handle for further chemical modification, allowing for the "growth" of the molecule towards specific binding pockets in a target protein.
- Scaffold Hopping: It can be used as a replacement for other saturated heterocyclic systems to optimize physicochemical properties like solubility, permeability, and metabolic stability.
- Favorable Properties: The molecule has a low molecular weight and contains hydrogen bond donors and acceptors, aligning with the principles of fragment-based drug design.


Relevant Biological Targets and Pathways

Derivatives of this core structure have shown activity against key biological targets implicated in inflammatory diseases and cancer.

- NLRP3 Inflammasome Inhibition: A structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a binder and inhibitor of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[\[8\]](#)[\[9\]](#) The title compound

could serve as a starting point for synthesizing novel NLRP3 inhibitors by functionalizing the piperidine nitrogen with moieties designed to interact with the NLRP3 protein.

- Hedgehog (Hh) Signaling Pathway: A more complex molecule incorporating a 1-(benzylsulfonyl)piperidin-4-yl fragment linked to an indole-pyrrololidinone core was recently shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in certain cancers like medulloblastoma.[10][11] This highlights the utility of the piperidin-4-ylmethyl moiety in targeting the Smoothened (SMO) receptor, even in drug-resistant variants.

[Click to download full resolution via product page](#)

Caption: Application of the core scaffold in developing targeted therapies.

Conclusion

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like N-alkylation. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. While its intrinsic biological activity is yet to be fully explored, its constituent pharmacophores are of high value, and the molecule as a whole represents a strategic building block for the development of novel inhibitors targeting critical disease pathways, including the NLRP3 inflammasome and Hedgehog signaling. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in advanced drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(piperidin-4-ylmethyl)pyrrolidin-2-one | 139726-90-2 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2744807#iupac-name-for-1-piperidin-4-ylmethyl-pyrrolidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com